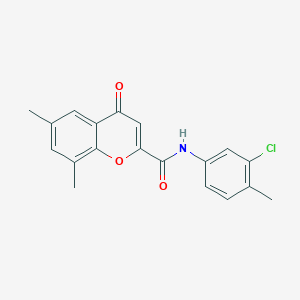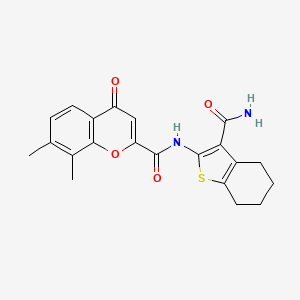![molecular formula C22H34N2O2 B11386518 {2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone](/img/structure/B11386518.png)
{2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone is a complex organic molecule that features a piperidine ring structure. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound, with its unique structure, holds potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine rings. The process may include:
Formation of Piperidine Rings: This can be achieved through the hydrogenation of pyridine or by using other cyclization methods.
Alkylation: The piperidine rings are then alkylated with 2-bromoethylamine to introduce the ethyl linkers.
Coupling with 4-Propoxybenzoyl Chloride: The final step involves coupling the alkylated piperidine with 4-propoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
{2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or sodium methoxide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, sodium methoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
{2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperidine: A basic structure similar to the piperidine rings in the compound.
4-Propoxybenzoyl Chloride: A precursor used in the synthesis of the compound.
N-ethylpiperidine: Another piperidine derivative with similar structural features.
Uniqueness
The uniqueness of {2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C22H34N2O2 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-(4-propoxyphenyl)methanone |
InChI |
InChI=1S/C22H34N2O2/c1-2-18-26-21-11-9-19(10-12-21)22(25)24-16-7-4-8-20(24)13-17-23-14-5-3-6-15-23/h9-12,20H,2-8,13-18H2,1H3 |
InChI 键 |
JTVZKXSXDRTEKB-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide](/img/structure/B11386446.png)
![5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11386452.png)
![5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11386464.png)
![2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11386465.png)
![3-ethyl-N-(2-fluorophenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386466.png)

![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11386473.png)

![6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11386487.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11386495.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11386507.png)
![1',5,5'-trimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11386509.png)

![N-(4-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B11386525.png)
